molecular formula C13H11F3N2O4 B2695503 3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide CAS No. 1428371-59-8

3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide

Katalognummer B2695503
CAS-Nummer: 1428371-59-8
Molekulargewicht: 316.236
InChI-Schlüssel: DSJWPCCCWNDUIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide” often involves the use of metal-free synthetic routes . For instance, isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Wissenschaftliche Forschungsanwendungen

Drug Metabolism and Pharmacokinetics

Disposition and Metabolism in Humans

A study focusing on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist revealed insights into its metabolic pathways and elimination. The drug was found to be extensively metabolized, with principal routes involving oxidation and subsequent rearrangement, leading to the formation of significant metabolites. These findings are crucial for understanding the drug's pharmacokinetics and safety profile in clinical settings (Renzulli et al., 2011).

Neuroimaging and Neuropharmacology

Kinetic Modeling in the Human Brain

Research on the kinetic modeling of a radioligand binding to monoamine oxidase B (MAO-B) in the human brain, using high-resolution positron emission tomography (PET), provides valuable data on the distribution and activity of MAO-B. This can be essential for studying various neurological and psychiatric conditions (Rusjan et al., 2014).

Metabolic Pathways and Biomonitoring

Identification of Urinary Metabolites

The identification of urinary metabolites of novel compounds, such as synthetic cannabimimetics, underscores the importance of understanding the metabolic fate of these substances. Such studies are crucial for drug testing, forensic analysis, and monitoring drug abuse (Kavanagh et al., 2012).

Pharmacokinetics of Therapeutic Compounds

Plasma Levels and Metabolic Patterns

Investigating the pharmacokinetics and metabolic patterns of beta-carboline derivatives provides insights into their therapeutic potential and safety. Understanding how these compounds are metabolized and excreted can inform dosing strategies and identify potential drug interactions (Krause & Dorow, 1993).

Toxicology and Safety Assessment

Allergic Contact Dermatitis

Studies on compounds like benzophenone-4, which can cause allergic contact dermatitis, highlight the importance of identifying potential allergens in consumer products. This knowledge helps in formulating safer products and in the diagnosis and treatment of allergic reactions (Caruana et al., 2011).

Safety and Hazards

Based on the safety data sheet of a similar compound, “4-(Trifluoromethoxy)benzyl bromide”, it is known to cause severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to handle such compounds with appropriate safety measures .

Zukünftige Richtungen

The future directions for research on “3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide” could involve further exploration of its synthesis, properties, and potential applications in various fields. Given the interest in fluorine-containing compounds in medicinal chemistry , there could be potential for this compound in drug discovery and development.

Eigenschaften

IUPAC Name

3-methoxy-N-[[4-(trifluoromethoxy)phenyl]methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O4/c1-20-11-6-10(22-18-11)12(19)17-7-8-2-4-9(5-3-8)21-13(14,15)16/h2-6H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJWPCCCWNDUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)NCC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.